molecular formula C12H23NO3 B13522780 Tert-butyl (2-methyl-1-(2-methyloxiran-2-yl)propyl)carbamate

Tert-butyl (2-methyl-1-(2-methyloxiran-2-yl)propyl)carbamate

Katalognummer: B13522780
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: HRZNALAJDIZYJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[2-methyl-1-(2-methyloxiran-2-yl)propyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate functional group, and an oxirane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-methyl-1-(2-methyloxiran-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide. One common method involves the use of tert-butyl carbamate and 2-methyloxirane under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl N-[2-methyl-1-(2-methyloxiran-2-yl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the carbamate group produces amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl N-[2-methyl-1-(2-methyloxiran-2-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is studied for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical agents. Additionally, its oxirane ring can interact with biological molecules, making it a candidate for drug development .

Industry: In the industrial sector, tert-butyl N-[2-methyl-1-(2-methyloxiran-2-yl)propyl]carbamate is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Wirkmechanismus

The mechanism of action of tert-butyl N-[2-methyl-1-(2-methyloxiran-2-yl)propyl]carbamate involves the interaction of its functional groups with molecular targets. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activity or the inhibition of specific biochemical pathways . The carbamate group can be hydrolyzed by esterases, releasing active compounds that exert their effects through various molecular targets .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C12H23NO3

Molekulargewicht

229.32 g/mol

IUPAC-Name

tert-butyl N-[2-methyl-1-(2-methyloxiran-2-yl)propyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-8(2)9(12(6)7-15-12)13-10(14)16-11(3,4)5/h8-9H,7H2,1-6H3,(H,13,14)

InChI-Schlüssel

HRZNALAJDIZYJA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1(CO1)C)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.